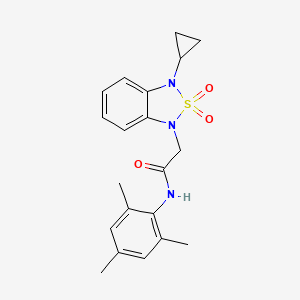

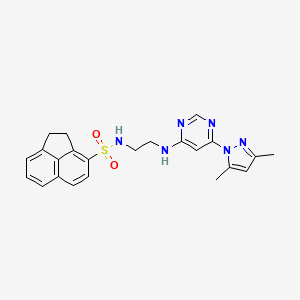

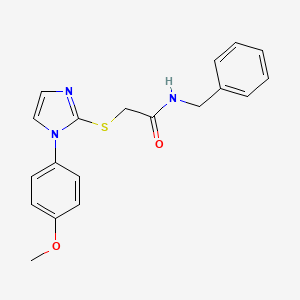

2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole derivatives and similar heterocyclic compounds are of significant interest in the field of medicinal chemistry due to their diverse biological activities and applications in drug development. The structural motif of benzothiazole, often present in pharmaceuticals, agrochemicals, and dyes, is known for its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves cyclization reactions, condensation, and substitution reactions. A common approach is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives, followed by cyclization. Novel methods also include carbodiimide condensation for introducing various substituents into the benzothiazole ring, enhancing the compound's biological activity (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural verification. The presence of substituents on the benzothiazole ring significantly affects the compound's electronic configuration and, consequently, its reactivity and interaction with biological targets (Ismailova et al., 2014).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and cycloaddition reactions. These reactions are essential for modifying the compound's chemical properties and enhancing its pharmacological profile.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of benzothiazole derivatives depend on their molecular structure. Substituents on the benzothiazole ring can significantly alter these properties, affecting the compound's suitability for different pharmaceutical formulations.

Chemical Properties Analysis

The chemical reactivity of benzothiazole derivatives, including their acidic and basic properties, is influenced by the substituents on the benzothiazole ring. Studies on the pKa values of these compounds help in understanding their protonation behavior in biological environments, which is crucial for their absorption and distribution within the body (Duran & Canbaz, 2013).

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Benzothiazole derivatives, similar in structure to the compound , have been synthesized and evaluated for their antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and tested them in vitro against various human tumor cell lines. Some derivatives exhibited considerable anticancer activity against specific cancer cell lines, highlighting the potential of benzothiazole structures in antitumor applications (Yurttaş, Tay, & Demirayak, 2015).

Metabolic Stability Improvements

Another study focused on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, which are important in cancer treatment. Stec et al. (2011) discussed modifications to the benzothiazole ring to improve metabolic stability, a key factor in drug development. The research indicates that structural analogs of benzothiazole, like the compound , can be engineered for better pharmacokinetic properties (Stec et al., 2011).

Heterocyclic Compound Synthesis

The versatility of benzothiazole and its analogs in synthesizing various heterocyclic compounds is demonstrated by Ichikawa et al. (2020). They explored metal-free cyclization conditions to produce 2-amino-1,3-benzoselenazoles, showing the potential for synthesizing a wide range of bioactive heterocycles, including benzothiazoles, which could lead to novel drug discoveries (Ichikawa, Miyashi, Ishigaki, & Mitsuhashi, 2020).

Photovoltaic and Optical Studies

The compound's analogs have also been studied for their photochemical and thermochemical properties. Mary et al. (2020) synthesized benzothiazolinone acetamide analogs and evaluated their potential as photosensitizers in dye-sensitized solar cells (DSSCs). This research suggests that benzothiazole derivatives could have applications beyond pharmacology, potentially in renewable energy technologies (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Eigenschaften

IUPAC Name |

2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-13-10-14(2)20(15(3)11-13)21-19(24)12-22-17-6-4-5-7-18(17)23(16-8-9-16)27(22,25)26/h4-7,10-11,16H,8-9,12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUSNHAUBWXFJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2493386.png)

![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2493395.png)

![Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2493397.png)

![Methyl (E)-4-[3-[(2-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-oxobut-2-enoate](/img/structure/B2493398.png)

![(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B2493403.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2493404.png)